molecular formula C16H18N2OS B3005435 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile CAS No. 1797967-10-2

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile

Cat. No.: B3005435
CAS No.: 1797967-10-2
M. Wt: 286.39
InChI Key: ZUGHKPXUTMPRDM-UHFFFAOYSA-N
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Description

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile is a complex organic compound that features a pyrrole ring fused with a thiophene ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process may involve the use of catalysts such as bismuth nitrate pentahydrate under ultrasonic conditions to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile
  • 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Uniqueness

Compared to similar compounds, 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-5-6-15-11(3)14(8-17)16(20-15)18-10(2)7-13(9-19)12(18)4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGHKPXUTMPRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(S1)N2C(=CC(=C2C)C=O)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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